PDI Enzyme Inhibition: 20.8-Fold Greater Potency than PACMA31
The 2-(trifluoromethyl)acrylamide-containing derivative 14d demonstrated an IC50 of 0.48 ± 0.004 μM against protein disulfide isomerase (PDI) in a reductase activity assay, representing a 20.8-fold improvement in potency compared to the reference irreversible PDI inhibitor PACMA31 (IC50 = 10 μM) [1]. This head-to-head comparison was performed under identical assay conditions using recombinant PDI enzyme. The parent compound 2d, which directly incorporates the 2-(trifluoromethyl)prop-2-enamide warhead, also exhibited considerable PDI inhibitory activity comparable to the clinical candidate CPD, whereas alternative warheads including acrylamide and 2-fluoroacrylamide showed diminished or negligible activity [1].
| Evidence Dimension | PDI enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.48 ± 0.004 μM (compound 14d containing 2-trifluoromethylacrylamide warhead) |
| Comparator Or Baseline | PACMA31 (irreversible PDI inhibitor) with IC50 = 10 μM |
| Quantified Difference | 20.8-fold lower IC50 (more potent) |
| Conditions | Recombinant PDI reductase activity assay; compound concentrations measured in μM |
Why This Matters
This quantifies the superior target engagement of the 2-(trifluoromethyl)acrylamide warhead, enabling lower dosing requirements and potentially reduced off-target effects in anti-thrombotic applications.
- [1] Chu, J.-C.; Tsai, K.-C.; Wang, T.-Y.; Chen, T.-Y.; Tsai, J.-Y.; Lee, T.; Lin, M.-H.; Hsieh, Y.S.Y.; Wu, C.-C.; Huang, W.-J. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry, 2025, 283, 117169. View Source
